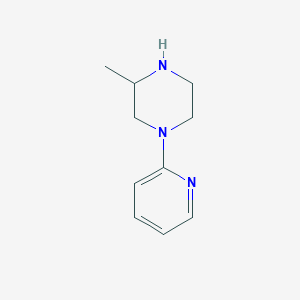

3-Methyl-1-pyridin-2-yl-piperazine

描述

Contextualization within the Landscape of Substituted Piperazine (B1678402) Compounds

3-Methyl-1-pyridin-2-yl-piperazine belongs to the extensive family of substituted piperazines, a class of organic compounds built upon a central piperazine ring. wikipedia.org The piperazine itself is a six-membered ring containing two nitrogen atoms at opposite positions (positions 1 and 4). nih.gov The versatility of the piperazine structure allows for substitutions at one or both of these nitrogen atoms, as well as on the carbon atoms of the ring, leading to a vast array of derivatives with a wide spectrum of chemical properties and biological activities. acs.orgnih.gov

In the specific case of this compound, the piperazine ring is substituted at the 1-position with a pyridin-2-yl group and at the 3-position with a methyl group. This particular arrangement of substituents creates a unique chemical entity with distinct stereochemical and electronic features that are of interest for further investigation in various research contexts.

Significance of the Piperazine Scaffold as a Privileged Structure in Drug Discovery

The piperazine ring is widely recognized as a "privileged structure" in the field of drug discovery. nih.govtandfonline.comresearchgate.netresearchgate.net This term is used to describe a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in a variety of approved drugs. researchgate.net The prevalence of the piperazine scaffold in medicinal chemistry can be attributed to several key characteristics:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which often enhances the water solubility of drug candidates, a crucial factor for their bioavailability. nih.govtandfonline.com The basicity and conformational flexibility of the piperazine ring are also important properties that can be fine-tuned through substitution. nih.govresearchgate.net

Versatile Synthetic Handles: The nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the straightforward introduction of various functional groups to optimize a compound's pharmacokinetic and pharmacodynamic profiles. nih.govtandfonline.com

Biological Activity: Piperazine-containing compounds have demonstrated a broad range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antipsychotic properties. tandfonline.comresearchgate.net A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) feature a piperazine core. researchgate.net

The strategic incorporation of the piperazine moiety into a molecule can therefore be a powerful tool for medicinal chemists to improve a compound's drug-like properties and therapeutic potential. nih.gov

Overview of Academic Research Trajectories for this compound and Analogues

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of pyridinylpiperazine derivatives has been the subject of considerable academic and industrial investigation. Research in this area generally explores the synthesis and potential biological applications of these compounds.

For example, studies have been conducted on various pyridinylpiperazine derivatives as potential therapeutic agents. Some have been investigated for their activity as urease inhibitors, which could have implications for treating certain bacterial infections. nih.gov Other research has focused on their role as inhibitors of enzymes like PCSK9, which is involved in cholesterol metabolism. nih.govresearchgate.net

The synthesis of analogues of this compound, such as those with different substituents on the pyridine (B92270) or piperazine rings, is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.gov These studies aim to identify which structural features are critical for a desired biological effect. For instance, research into related compounds like 1-(4-Methylpyridin-2-yl)piperazine has suggested its selectivity for dopamine (B1211576) D4 receptors, which are implicated in central nervous system (CNS) pathologies. chemicalbook.com

Furthermore, research into compounds with similar structural motifs, such as those containing a methylpiperazine group, has shown their utility as building blocks in the synthesis of complex molecules with potential applications in cancer therapy and medical imaging. nih.govwikipedia.org The development of efficient synthetic routes to create libraries of diverse piperazine-containing compounds is an active area of research, as it facilitates the discovery of new drug candidates. acs.orgnih.gov

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1-pyridin-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-8-13(7-6-11-9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOONLELIXITVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474386 | |

| Record name | 3-methyl-1-pyridin-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63286-11-3 | |

| Record name | 3-methyl-1-pyridin-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Methyl 1 Pyridin 2 Yl Piperazine

Established Synthetic Pathways for the Core 3-Methyl-1-pyridin-2-yl-piperazine Structure

The construction of the this compound scaffold relies on fundamental organic reactions that assemble the piperazine (B1678402) ring and attach the pyridine (B92270) moiety in a controlled manner.

Condensation Reactions in Piperazine Derivative Synthesis

Condensation reactions are a cornerstone in the synthesis of the piperazine core, a frequently utilized heterocycle in medicinal chemistry. organic-chemistry.orgmdpi.com These reactions typically involve the cyclization of appropriate precursors to form the six-membered ring. A common strategy involves the reaction between carbonyl compounds and amine condensation partners to furnish a wide range of piperazine structures. organic-chemistry.org For instance, the synthesis of N-methylpiperazine can be achieved through a condensation reaction between piperazine and formaldehyde, followed by a hydrogenation step. google.com This illustrates how substituents can be introduced onto the piperazine nitrogen.

More complex, substituted piperazines can be accessed through similar principles. A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides access to 2-substituted piperazines under mild conditions. organic-chemistry.org Furthermore, the synthesis of piperazinones, which can be precursors to piperazines, has been achieved from aldehydes in a multi-step sequence that begins with asymmetric α-chlorination followed by a Pinnick oxidation. nih.gov These methods highlight the versatility of condensation chemistry in building the foundational piperazine ring system.

Table 1: Examples of Condensation Reactions in Piperazine Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Piperazine | Formaldehyde | N-methylpiperazine (after reduction) | google.com |

| Glycine-based diamine | Aldehydes | 2-Substituted piperazines | organic-chemistry.org |

| Aldehydes | N,N'-dibenzylethylenediamine (multi-step) | 2-Oxopiperazine | nih.gov |

Nucleophilic Aromatic Substitution Protocols for Pyridin-2-yl Integration

Nucleophilic aromatic substitution (SNA_r_) is the predominant method for attaching the pyridin-2-yl group to the piperazine nitrogen. mdpi.comnih.gov This reaction involves the attack of a nucleophile, in this case, the nitrogen atom of the piperazine ring, on an electron-deficient pyridine ring that bears a suitable leaving group. nih.gov

A key factor for a successful SNA_r_ reaction is the presence of an electron-withdrawing group on the pyridine ring, which activates it towards nucleophilic attack. nih.govznaturforsch.com For example, the reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine readily produces 1-(3-nitropyridin-2-yl)piperazine (B1350711). nih.gov The nitro group at the 3-position makes the carbon at the 2-position a strong electrophilic center, facilitating the substitution. nih.gov Similarly, other activated pyridine derivatives, such as 2-chloro-3-cyanopyridine, can be coupled with piperazine derivatives. google.com

The efficiency of the leaving group is also critical. In SNA_r_ reactions of activated aryl halides, the typical order of reactivity for halide leaving groups is F > Cl ≈ Br > I. nih.gov The reaction generally proceeds through a two-step, addition-elimination mechanism where the initial addition of the nucleophile is often the rate-controlling step. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution for Pyridinyl-Piperazine Synthesis

| Pyridine Substrate | Piperazine Derivative | Key Conditions | Reference |

|---|---|---|---|

| 2-chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux | nih.gov |

| 2-chloro-3-cyanopyridine | 1-methyl-3-phenylpiperazine | Not specified | google.com |

| ethyl 2-chloropyrimidine-5-carboxylate | N-Boc-piperazine | Not specified | mdpi.com |

| 2-nitrofluorobenzene | 2-(3(5)-pyrazolyl)pyridine | K2CO3, DMSO | znaturforsch.com |

Utilization of Protected Piperazine Intermediates in Synthesis

In multi-step syntheses, particularly when constructing unsymmetrically substituted piperazines, the use of protecting groups is essential. mdpi.com Since piperazine has two secondary amine nitrogens of similar reactivity, direct alkylation or arylation can lead to a mixture of products, including di-substituted species. To achieve selectivity, one nitrogen atom is temporarily blocked with a protecting group.

The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose. mdpi.com For example, the synthesis of Avapritinib involves coupling N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate. mdpi.com The Boc group ensures that the reaction occurs only at the unprotected nitrogen. After the first substitution, the Boc group can be removed under acidic conditions, freeing the second nitrogen for a subsequent, different reaction. mdpi.com Other protecting groups, such as the carbobenzyloxy (Cbz) or benzyl (B1604629) groups, are also employed. The synthesis of piperazinones has utilized N,N'-dibenzylethylenediamine, where the benzyl groups serve as protecting agents that can be removed later. nih.gov This strategy of protection and deprotection allows for the controlled, stepwise construction of complex piperazine-containing molecules.

Table 3: Common Protecting Groups for Piperazine Synthesis

| Protecting Group | Abbreviation | Example of Use | Reference |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Synthesis of Avapritinib from N-Boc-piperazine | mdpi.com |

| Benzyl | Bn | Use of N,N'-dibenzylethylenediamine in piperazinone synthesis | nih.gov |

| Ethyl Carboxylate | - | Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | google.com |

Derivatization Strategies and Functional Group Interconversions on the this compound Scaffold

Once the core structure is assembled, further chemical transformations can be performed on the this compound scaffold to generate a library of analogues. These modifications can target the pyridine ring, the piperazine ring, or existing substituents.

Oxidation Reactions for N-Oxide Formation

Oxidation of the nitrogen atoms in the this compound scaffold leads to the formation of N-oxides, which can alter the compound's properties and reactivity. google.comscripps.edu The pyridine nitrogen can be oxidized to a pyridine-N-oxide, a transformation first reported by Meisenheimer. wikipedia.org This is typically achieved using peroxy acids such as m-chloroperoxybenzoic acid (mCPBA) or a mixture of hydrogen peroxide and acetic acid. google.comumich.edu Pyridine-N-oxides are more reactive towards both electrophilic and nucleophilic substitution at the 2- and 4-positions compared to the parent pyridine. scripps.eduwikipedia.org

The tertiary nitrogen atoms of the piperazine ring can also be oxidized to their corresponding N-oxides. google.comscirp.org This oxidation can be accomplished using reagents like mCPBA. google.com Interestingly, N-oxides formed on the piperazine ring are often found to be biologically inactive in vitro but can act as prodrugs, being rapidly converted back to the active parent compound upon oral administration. google.com It is possible to selectively oxidize one nitrogen over another or to form di-N-oxides, depending on the reaction conditions and the stoichiometry of the oxidizing agent. google.com

Table 4: Oxidation of Pyridinyl-Piperazine Derivatives

| Nitrogen Atom | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Pyridine Nitrogen | Hydrogen Peroxide / Acetic Acid | Pyridine-N-oxide | google.comumich.edu |

| Piperazine Nitrogen | m-Chloroperoxybenzoic acid (mCPBA) | Piperazine-N-oxide | google.com |

| Piperazine Nitrogen | Bromamine-T (BAT) | Piperazine-N-oxide | scirp.org |

Reduction Reactions to Yield Modified Derivatives

Reduction reactions offer a powerful method to modify the this compound scaffold, primarily by hydrogenating the pyridine ring. The reduction of a pyridine ring to a piperidine (B6355638) ring is a common transformation in organic synthesis. clockss.orgnih.gov This can be achieved through various methods, including catalytic hydrogenation over transition metals like platinum, palladium, or Raney nickel, often under harsh conditions of high pressure and temperature. clockss.orgnih.gov

Milder and more convenient methods have also been developed. For instance, pyridine and its derivatives can be rapidly reduced to the corresponding piperidines in excellent yields at room temperature using samarium diiodide (SmI2) in the presence of water. clockss.org In addition to ring reduction, other functional groups on the scaffold can be reduced. For example, a carboxy group on the pyridine ring can be reduced to a hydroxymethyl group, providing another handle for further derivatization. google.com These reduction methodologies significantly expand the chemical space accessible from the parent pyridinyl-piperazine structure.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a critical class of reactions for the further functionalization of this scaffold. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles. This reactivity is most pronounced at the C2 and C4 positions (ortho and para to the ring nitrogen), as the negative charge of the resulting Meisenheimer-like intermediate can be effectively delocalized onto the nitrogen atom, a stabilizing feature. clockss.org

The presence of the 1-(3-methylpiperazinyl) substituent at the C2 position influences the regioselectivity and rate of subsequent SNAr reactions. This group is generally considered electron-donating, which might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, the primary factor governing the feasibility and outcome of SNAr on the pyridine ring is the nature of the leaving group and the presence of any activating groups.

For instance, the reaction of 2-halopyridines with nucleophiles like piperazine is a common method for the synthesis of pyridylpiperazines. The reactivity order of the halogens as leaving groups in SNAr reactions on pyridinium (B92312) ions can differ from the typical trend observed in other aromatic systems. nih.gov Furthermore, the introduction of a strong electron-withdrawing group, such as a nitro (–NO₂) group, on the pyridine ring significantly enhances its electrophilicity and facilitates nucleophilic substitution. A notable example is the synthesis of 1-(3-nitropyridin-2-yl)piperazine from 2-chloro-3-nitropyridine and piperazine, where the nitro group at the 3-position strongly activates the C2 position for nucleophilic attack. nih.gov

Subsequent nucleophilic substitution reactions on the pyridine ring of this compound itself would typically require the presence of a good leaving group (e.g., a halogen) at the C4 or C6 positions. The reaction conditions, including the choice of nucleophile, solvent, and temperature, would be crucial in determining the success of such transformations.

| Reactant | Nucleophile | Product | Key Findings | Reference |

|---|---|---|---|---|

| 2-Substituted N-methylpyridinium ions | Piperidine | 2-Piperidinyl-N-methylpyridinium ions | The reactivity order of leaving groups (L) was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which deviates from the typical SNAr "element effect." The reaction is second-order in piperidine. | nih.gov |

| 2-Chloro-3-nitropyridine | Piperazine | 1-(3-Nitropyridin-2-yl)piperazine | The electron-withdrawing nitro group at the 3-position activates the C2 position, facilitating nucleophilic substitution by piperazine in 65% yield. | nih.gov |

| Pentafluoropyridine | Piperazine | 4-(Piperazin-1-yl)-2,3,5,6-tetrafluoropyridine | Nucleophilic substitution occurs preferentially at the C4 position (para to the nitrogen) due to the high activation by the ring nitrogen and the fluorine atoms. | researchgate.net |

Stereoselective Synthesis and Enantiomeric Considerations in Piperazine Chemistry

The presence of a stereocenter at the C3 position of the piperazine ring in this compound means that this compound can exist as a pair of enantiomers: (R)-3-methyl-1-pyridin-2-yl-piperazine and (S)-3-methyl-1-pyridin-2-yl-piperazine. The stereochemistry of chiral piperazine derivatives is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound is a significant area of research.

Several strategies have been developed for the asymmetric synthesis of chiral piperazines. These methodologies can be broadly categorized into:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperazine core. For example, (S)-phenylalanine has been used as a starting material for the multi-step synthesis of chiral piperazines. clockss.org

Chiral Auxiliary-Mediated Synthesis: This method involves the use of a chiral auxiliary to control the stereochemical outcome of a key reaction step. The auxiliary is later removed to yield the desired enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the piperazine ring or its precursors is a powerful and efficient strategy.

Diastereoselective Reactions: This strategy often involves the reaction of a racemic or prochiral piperazine precursor with a chiral reagent to form diastereomers, which can then be separated. Subsequent removal of the chiral influence affords the individual enantiomers. A reported synthesis of (R)-(+)-2-methylpiperazine involves the diastereoselective methylation of a chiral 2-oxopiperazine intermediate. nih.gov

The synthesis of enantiomerically pure this compound would likely involve the synthesis of enantiopure 2-methylpiperazine (B152721) followed by its arylation with a suitable pyridine electrophile (e.g., 2-chloropyridine (B119429) or 2-fluoropyridine). The preparation of chiral 2-methylpiperazine itself can be achieved through various routes, including the resolution of racemic mixtures or asymmetric synthesis. researchgate.net For instance, a scalable enantioselective route to a piperazine-containing compound has been developed utilizing a chiral triflate intermediate derived from D-serine, with the SN2 displacement proceeding with high stereocontrol.

| Methodology | Description | Example | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral molecules as starting materials. | Synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine from (S)-phenylalanine in 11 steps. | clockss.org |

| Diastereoselective Synthesis | Involves creating and separating diastereomers to isolate the desired enantiomer. | Diastereoselective methylation of a chiral 2-oxopiperazine followed by decarbonylation and debenzylation to yield (R)-(+)-2-methylpiperazine. | nih.gov |

| Chiral Triflate Displacement | An enantioselective route where a chiral triflate is displaced by a nucleophile with high stereocontrol. | A scalable synthesis using a chiral triflate derived from D-serine, with SN2 displacement by N-methylpiperazine achieving >99% ee. | |

| Asymmetric Cycloaddition | Use of cycloaddition reactions with chiral components to establish the stereocenters of the piperazine ring. | A [3+3] cycloaddition pathway has been observed to form polycyclic fused piperazines, with the stereochemistry confirmed by X-ray diffraction. | acs.org |

Pharmacological and Biological Activity Profiling of 3 Methyl 1 Pyridin 2 Yl Piperazine and Its Analogues

Elucidation of Molecular Mechanisms of Action and Target Engagement

The biological effects of 3-Methyl-1-pyridin-2-yl-piperazine and its analogues are underpinned by their interactions with specific molecular targets. Understanding these interactions at a molecular level is crucial for rational drug design and for elucidating their therapeutic potential.

Receptor Binding Affinities and Ligand-Target Interactions

Pyridinylpiperazine derivatives have demonstrated affinity for a diverse range of neurotransmitter receptors. For instance, studies on analogues have revealed high affinity for dopamine (B1211576) (D2, D3, D4) and serotonin (B10506) (5-HT1A, 5-HT2B) receptors, with moderate affinity for 5-HT7 and weak affinity for 5-HT2A receptors. ijrrjournal.com

One area of significant interest is the dual affinity for histamine (B1213489) H3 and sigma-1 (σ1) receptors. nih.gov The piperazine (B1678402) ring is a key structural element for this dual activity. For example, comparing compounds where a piperazine ring is replaced by a piperidine (B6355638) shows a significant impact on σ1 receptor affinity while not substantially affecting histamine H3 receptor (hH3R) affinity. nih.gov Certain piperazine derivatives exhibit a stronger interaction with the σ1 receptor over the σ2 receptor. nih.gov

Analogues of the kappa-receptor agonist GR-89,696, which feature a piperazine moiety, have also been synthesized and evaluated. While some of these compounds show weak kappa- and mu-receptor affinities, others demonstrate considerable affinity for the sigma-1 receptor. nih.gov

Enzyme Inhibition Profiles and Allosteric Modulation

Beyond receptor binding, pyridinylpiperazine derivatives and related structures have been identified as inhibitors of various enzymes and as allosteric modulators.

Enzyme Inhibition:

Urease: Pyridylpiperazine-based carbodithioates have been synthesized and evaluated as urease inhibitors. nih.gov Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have shown potent inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. nih.gov

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation, a key target in cholesterol metabolism. nih.gov

Eukaryotic Initiation Factor 4A3 (eIF4A3): Novel 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives have been developed as selective inhibitors of the RNA helicase eIF4A3, showing potential as antitumor agents. nih.gov

6-Phosphogluconate Dehydrogenase (6PGD): While not a direct pyridinylpiperazine, a related N-(1,3,4-thiadiazol-2-yl)amide derivative containing a piperazine was found to be an uncompetitive inhibitor of 6PGD, an enzyme in the pentose (B10789219) phosphate (B84403) pathway. acs.orgacs.org

Lanosterol (B1674476) 14α-demethylase (CYP51): Itraconazole, which contains a phenyl-piperazine-phenyl linker, is a known inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51A). acs.org

Allosteric Modulation: Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. nih.govnih.gov This mechanism offers a more nuanced approach to modulating receptor function compared to direct agonism or antagonism.

Modulation of Intracellular Signaling Pathways and Cellular Responses

The interaction of these compounds with their molecular targets initiates a cascade of intracellular events. For example, inhibition of the enzyme 6PGD by an analogue led to a measurable decrease in the NADPH/NADP+ ratio and a reduction in Ribulose-5-phosphate (Ru-5-P), a critical precursor for nucleic acid synthesis. acs.org This ultimately resulted in decreased DNA synthesis in cancer cells. acs.org

In the context of neuroprotection, derivatives have been shown to protect cells from glutamate-induced injury. thieme-connect.com The activation of certain signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF), is a key mechanism for the neuroprotective and neurotrophic effects observed with some CNS-active compounds. nih.gov For instance, the compound NSI-189, a benzylpiperazine derivative, is thought to work by enhancing BDNF signaling and promoting neurogenesis in the hippocampus. wikipedia.org

Neuropharmacological Investigations of this compound Derivatives

The ability of pyridinylpiperazine derivatives to interact with CNS targets has made them a focus of neuropharmacological research.

Research in Central Nervous System Disorders

The diverse receptor and enzyme profiles of pyridinylpiperazine analogues make them attractive candidates for treating complex CNS disorders. acs.org Research has explored their potential in various conditions:

Pain: Dual antagonists of the histamine H3 and sigma-1 receptors have shown promising antinociceptive activity in preclinical models, suggesting a potential breakthrough for new pain therapies. nih.govacs.org

Neurodegenerative Diseases: Compounds that offer neuroprotection are being investigated for diseases like stroke. thieme-connect.comthieme-connect.com Some piperazine derivatives have demonstrated the ability to alleviate stroke-induced brain infarction in animal models. thieme-connect.com

Depression: The compound NSI-189 (ALTO-100), which contains a (4-Benzylpiperazin-1-yl) moiety, is under development for the treatment of major depressive disorder (MDD), bipolar depression, and post-traumatic stress disorder (PTSD). wikipedia.org Its mechanism is thought to involve the stimulation of hippocampal neurogenesis. wikipedia.org

Allosteric Modulation of G Protein-Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are prominent drug targets for a multitude of diseases, including those affecting the CNS. nih.gov Allosteric modulation of GPCRs represents an innovative therapeutic strategy. nih.gov

Derivatives of 3-(2-pyridinyl)isoquinoline have been identified as selective allosteric enhancers of the A3 adenosine (B11128) receptor, a type of GPCR. nih.govnih.gov These compounds were found to slow the dissociation of an agonist radioligand from the receptor, a hallmark of allosteric interaction. nih.gov This effect was selective for the A3 subtype, with no similar activity observed at A1 or A2A adenosine receptors. nih.gov The ability to fine-tune the activity of specific GPCRs like adenosine receptors through allosteric modulation holds significant promise for the development of novel therapeutics for neurological and psychiatric disorders. nih.gov

Interactions with Neurotransmitter Systems, including Serotonin and Dopamine Receptors

The arylpiperazine structure is a versatile scaffold for developing drugs that target the central nervous system, particularly serotonin and dopamine receptors. nih.gov These receptors are crucial in the action of various medications, including antipsychotics, anxiolytics, and antiparkinsonian drugs. nih.gov For instance, the antipsychotic effects of drugs like aripiprazole (B633) are attributed to their ability to block dopamine D2 and serotonin 5-HT2A receptors. nih.gov

Research into a series of novel bicyclic 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines revealed that these compounds are potent antagonists of the dopamine D2 receptor and effective serotonin reuptake inhibitors. drugbank.com Certain compounds in this class demonstrated significant in vivo pharmacological activity. drugbank.com Specifically, the introduction of a methyl group at the 3-position of the piperazine ring in some analogue series has been shown to result in a significant loss of both biochemical and whole-cell activities against certain targets. nih.gov

Studies on indazole and piperazine-based compounds as multi-target ligands have shown that modifications to the chemical structure significantly impact binding affinity for dopamine and serotonin receptors. For example, replacing a phenyl ring with a pyridin-2-yl group can maintain moderate activity at the D2 receptor. nih.gov However, further changes, such as introducing a nitrogen atom at different positions within that pyridine (B92270) ring, can drastically decrease or eliminate activity. nih.gov These findings underscore the delicate structure-activity relationship in the design of compounds targeting these neurotransmitter systems.

Anti-infective and Antineoplastic Potentials

Antimicrobial Activity against Bacterial Pathogens (e.g., Mycobacterium tuberculosis)

The piperazine scaffold is a key component in the development of new anti-tuberculosis agents. One study explored analogues of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) for their inhibitory activity against Mycobacterium tuberculosis in both biochemical and whole-cell assays. nih.gov The research established the importance of the piperazine and isoquinoline (B145761) rings for the compound's activity. nih.gov However, the inclusion of a methyl group at the 3-position of the piperazine ring led to a profound loss of both biochemical and whole-cell activity. nih.gov

In contrast, another class of piperazine-containing compounds, the benzothiazinones, has shown promise. nih.gov An analogue of the DprE1 inhibitor PBTZ169, named TZY-5-84, exhibited potent bactericidal activity against Mycobacterium tuberculosis at nanomolar concentrations. nih.gov This compound was also effective against drug-susceptible and drug-resistant clinical isolates, as well as intracellular bacilli within infected macrophages. nih.gov

Antiviral Activity, including HIV Replication Inhibition

Certain analogues of this compound have been investigated for their antiviral properties. Bistriazoloacridones, which are structurally related, have been identified as potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) replication. nih.gov One such analog, temacrazine (B1206043), was found to inhibit HIV-1 replication in acutely, chronically, and latently infected cells at nanomolar concentrations. nih.gov The mechanism of action for temacrazine involves the selective inhibition of HIV-1 transcription after the virus has integrated its genetic material into the host cell's DNA. nih.gov It was observed that the compound did not interfere with the transcription of cellular genes or other viral processes like attachment, fusion, or the enzymatic activities of reverse transcriptase and protease. nih.gov

Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of piperazine derivatives against various cancer cell lines has been an area of active research. Studies on piperidone compounds have demonstrated their ability to induce tumor-selective cytotoxicity in leukemia cells. nih.gov These compounds were found to trigger the intrinsic pathway of apoptosis, the programmed cell death mechanism. nih.gov

Furthermore, a series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were synthesized and evaluated for their in vitro cytotoxic activity against human liver, breast, and colon cancer cell lines. tubitak.gov.tr Many of these compounds showed significant cytotoxicity, with some exhibiting lower IC₅₀ concentrations (a measure of potency) than the standard chemotherapy drug 5-fluorouracil. tubitak.gov.tr

Other Significant Biological Activities

Urease Inhibition Studies and Therapeutic Implications

Urease is a nickel-dependent enzyme that plays a crucial role in the survival of certain pathogens, such as Helicobacter pylori, by neutralizing the acidic environment of the stomach. frontiersin.org Inhibiting urease is a therapeutic strategy to combat infections caused by such pathogens. frontiersin.orgnih.gov

Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and investigated as urease inhibitors. frontiersin.org In vitro assays showed that several of these compounds exhibited good inhibitory activity against urease, with some being more potent than the standard inhibitor, thiourea. frontiersin.org For instance, compounds 5b and 7e from one study showed IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to thiourea's IC₅₀ of 23.2 ± 11.0 µM. frontiersin.org

Another study focused on pyridylpiperazine-based carbodithioates as urease inhibitors. nih.gov The synthesized compounds demonstrated significant inhibitory activity, with one compound, 5j , emerging as a particularly effective inhibitor with an IC₅₀ value of 5.16 ± 2.68 μM. nih.gov

Interactive Data Table: Urease Inhibition by Pyridylpiperazine Derivatives

| Compound | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |

| 5b | 2.0 ± 0.73 frontiersin.org | 23.2 ± 11.0 frontiersin.org |

| 7e | 2.24 ± 1.63 frontiersin.org | 23.2 ± 11.0 frontiersin.org |

| 5j | 5.16 ± 2.68 nih.gov | 23 ± 0.03 nih.gov |

| Piperazine (3) | 3.90 ± 1.91 frontiersin.org | 23.2 ± 11.0 frontiersin.org |

Investigation of Anti-inflammatory Properties

While direct and extensive research on the anti-inflammatory properties of this compound is not widely available in published literature, the broader family of piperazine and pyridine derivatives has been the subject of significant investigation for potential anti-inflammatory effects. The piperazine nucleus is a key pharmacophore in medicinal chemistry, and its derivatives have shown a range of biological activities, including anti-inflammatory actions. thieme-connect.comeurekaselect.com The anti-inflammatory potential of these compounds is often evaluated through their ability to inhibit key mediators of the inflammatory process, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. fedlab.runih.gov

Research into analogues of this compound provides valuable insights into the structure-activity relationships that govern their anti-inflammatory effects. These studies typically involve the synthesis of a series of related compounds with systematic variations in their chemical structures, followed by in vitro and in vivo biological assays to determine their activity.

For instance, a study on methyl salicylate (B1505791) derivatives bearing a piperazine moiety revealed that many of these compounds exhibited potent in vivo anti-inflammatory activities when tested against xylol-induced ear edema and carrageenan-induced paw edema in mice. mdpi.com In some cases, the anti-inflammatory effects of the synthesized compounds were comparable to or even exceeded that of the standard non-steroidal anti-inflammatory drug (NSAID), aspirin. mdpi.com

Another area of investigation has been the development of piperazine derivatives as inhibitors of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The inhibition of these cytokines is a key therapeutic strategy for many inflammatory diseases. Studies have shown that certain novel piperazine derivatives can significantly inhibit the production of these cytokines in a dose-dependent manner. fedlab.runih.gov

The mechanism of action for the anti-inflammatory effects of many piperazine-containing compounds is linked to the inhibition of the COX enzymes, COX-1 and COX-2. nih.govyoutube.com These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com Some piperazine derivatives have been shown to be selective inhibitors of COX-2, which is an attractive feature as it may lead to a reduction in the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

The following data tables summarize the anti-inflammatory activity of some representative piperazine and pyridine analogues from various research studies.

Table 1: In Vivo Anti-inflammatory Activity of Methyl Salicylate Piperazine Derivatives

| Compound | Xylol-induced Ear Edema (% Inhibition) | Carrageenan-induced Paw Edema (% Inhibition) |

| M10 | - | 18.5 |

| M15 | 62.3 | 68.7 |

| M16 | 65.4 | 72.3 |

| Aspirin | 45.2 | 48.6 |

| Indomethacin | 70.1 | 75.4 |

| Data from a study on methyl salicylate derivatives bearing a piperazine moiety, where compounds were administered at 100 mg/kg, except for Indomethacin at 5 mg/kg. mdpi.com |

Table 2: In Vitro Anti-inflammatory Activity of Novel Piperazine Derivatives

| Compound | Concentration (µM) | Nitrite Production Inhibition (%) | TNF-α Generation Inhibition (%) |

| PD-1 | 5 | 25.12 | 35.45 |

| 10 | 39.42 | 56.97 | |

| PD-2 | 5 | 21.56 | 28.32 |

| 10 | 33.7 | 44.73 | |

| Results from an in vitro study on the inhibition of inflammatory mediators by novel piperazine derivatives. fedlab.runih.gov |

Table 3: Cyclooxygenase (COX) Inhibitory Activity of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| A | 0.25 | 0.15 |

| C | 1.5 | 2.5 |

| D | 0.3 | 0.8 |

| Meloxicam (Reference) | 0.5 | 1.2 |

| IC50 values represent the concentration required for 50% inhibition of the enzyme. nih.gov |

Structure Activity Relationship Sar Studies and Rational Drug Design Principles for 3 Methyl 1 Pyridin 2 Yl Piperazine Derivatives

Correlating Structural Modifications of the Piperazine (B1678402) Ring with Pharmacological Efficacy

The piperazine ring, a central component of this scaffold, plays a pivotal role in dictating the pharmacological profile of its derivatives. nih.gov Modifications to this six-membered heterocyclic ring, which contains two nitrogen atoms at positions 1 and 4, have been shown to significantly influence the biological activity of these compounds. nih.govresearchgate.net

Research has demonstrated that the piperazine moiety is often a key structural element for the dual activity of certain derivatives at multiple receptors. For instance, in a series of compounds designed as histamine (B1213489) H3 and sigma-1 receptor antagonists, the replacement of the piperazine ring with a piperidine (B6355638) moiety was found to be a critical determinant for dual H3/σ1 receptor affinities. nih.gov While this substitution did not significantly impact affinity for the H3 receptor, it dramatically altered the affinity for the sigma-1 receptor. nih.gov This highlights the piperazine ring's role in modulating selectivity between different receptor types.

Furthermore, the substituents on the piperazine unit are crucial for their inhibitory activity. nih.gov For example, in the development of anticancer agents, specific substitutions on the piperazine ring led to compounds with potent inhibitory activity against prostate cancer cells. nih.gov The introduction of bulky substituents can also impact receptor binding, potentially interfering with the active site, while smaller substituents may enhance binding interactions. researchgate.net The nitrogen atoms within the piperazine ring can be modified with various groups, such as alkyl, aryl, or other heterocyclic moieties, to modulate pharmacokinetic properties like lipophilicity and metabolic stability. researchgate.net

The inherent basicity of the piperazine nitrogens, due to their pKa, contributes to the water solubility of the drug-like molecules, which is a crucial factor for bioavailability. nih.gov Studies have also explored the impact of incorporating the piperazine ring within larger linker structures, for instance in proteolysis-targeting chimeras (PROTACs). The chemical environment surrounding the piperazine, such as the presence of amide bonds, can influence its basicity and metabolic stability. nih.gov

Impact of Substitutions on the Pyridine (B92270) Moiety on Receptor Selectivity and Potency

The pyridine moiety, an aromatic heterocyclic ring, serves as another critical site for structural modification to fine-tune the pharmacological properties of 3-methyl-1-pyridin-2-yl-piperazine derivatives. Substitutions on this ring can dramatically alter a compound's affinity, efficacy, and selectivity for its target receptors. nih.gov

For instance, in a study of epibatidine (B1211577) analogs targeting neuronal nicotinic receptors, various substitutions on the 2'-pyridine ring resulted in a wide range of effects on receptor binding and function. nih.gov The introduction of a fluoro group led to significantly greater affinity for β2-containing receptors over β4-containing receptors. nih.gov A bromo substitution also conferred greater affinity for β2- over β4-containing receptors and enhanced potency at α4β4 receptors. nih.gov Conversely, an amino analog displayed greater affinity for β2- than β4-containing receptors and showed higher efficacy at α3β4 receptors. nih.gov However, some substitutions, such as hydroxy, dimethylamino, and trifluoromethanesulfonate, resulted in affinities that were too low to be accurately measured, underscoring the sensitivity of receptor interaction to the electronic and steric nature of the substituent. nih.gov

In the context of α-adrenoceptor ligands, derivatives of N-arylpiperazine containing pyridine and 2-pyridone moieties have been synthesized and evaluated. benthamscience.comnih.gov These studies revealed that the compounds generally possessed affinity for α1-adrenoceptors and were selective over the α2 receptor. benthamscience.comnih.gov The substitution pattern on the pyridine ring was instrumental in determining the potency and selectivity profile of these ligands. benthamscience.comnih.gov For example, 1-(3-fluoro-2-pyridinyl)piperazine is known to be a potent and selective α2-adrenergic receptor antagonist. wikipedia.org

The strategic placement of electron-donating or electron-withdrawing groups on the pyridine ring can influence the electronic distribution within the molecule, thereby affecting its interaction with the amino acid residues in the receptor's binding pocket. researchgate.net This modulation of electronic properties can lead to enhanced binding affinity and selectivity.

Stereochemical Influence on Biological Activity and Receptor Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor that profoundly influences the biological activity and receptor recognition of chiral compounds like this compound. The presence of a chiral center at the 3-position of the piperazine ring means that this compound can exist as two enantiomers, which may exhibit distinct pharmacological profiles. researchgate.net

The differential interaction of enantiomers with their biological targets is a well-established principle in pharmacology. nih.gov Generally, one enantiomer (the eutomer) exhibits significantly higher affinity and/or efficacy for a receptor than the other (the distomer). This stereoselectivity arises from the fact that biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with the two enantiomers of a chiral drug. researchgate.netnih.gov

For piperazine derivatives, stereochemical variations can lead to stereoselective effects on biological activity. researchgate.net While specific studies focusing solely on the stereoisomers of this compound are not extensively detailed in the provided context, the general principles of stereochemistry in drug action are highly relevant. The specific spatial orientation of the methyl group at the 3-position can either facilitate or hinder the optimal binding of the molecule to its receptor. This can affect not only the affinity but also the intrinsic activity of the compound, determining whether it acts as an agonist, antagonist, or inverse agonist.

Studies on other chiral heterocyclic compounds, such as piperidin-4-one derivatives, have demonstrated a clear stereochemical effect on their biological activities, including antibacterial, antifungal, and anthelmintic properties. nih.gov Similarly, research on nature-inspired compounds like 3-Br-acivicin has shown that stereochemistry plays a pivotal role in their biological activity, with natural isomers often being the most potent. nih.gov This underscores the importance of considering and investigating the stereochemical aspects in the design and development of new therapeutic agents based on the this compound scaffold.

Identification of Key Pharmacophoric Elements for Target Binding

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound derivatives, the key pharmacophoric elements are the pyridine ring, the piperazine ring, and the various substituents that can be attached to them. nih.govnih.govwikipedia.org

The pyridine ring often acts as a hydrogen bond acceptor or participates in π-π stacking interactions with aromatic amino acid residues in the binding site of a receptor. benthamscience.comnih.gov The nitrogen atom in the pyridine ring is a key feature, and its position relative to other functional groups is critical.

The piperazine ring is a versatile component of the pharmacophore. nih.gov Its two nitrogen atoms can act as hydrogen bond donors or acceptors and are often protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the receptor. The piperazine ring also provides a rigid scaffold that correctly orients the other pharmacophoric features. nih.gov

Substituents on both the pyridine and piperazine rings are crucial for modulating the pharmacophoric profile. For example, in a series of α-adrenoceptor ligands, the nature of the aryl group attached to the piperazine nitrogen was found to be a key determinant of affinity and selectivity. benthamscience.comnih.gov Similarly, substitutions on the pyridine ring can fine-tune the electronic properties and steric bulk of the molecule, leading to optimized interactions with the target. wikipedia.org

The table below summarizes the key pharmacophoric elements and their potential roles in target binding for derivatives of this scaffold.

| Pharmacophoric Element | Potential Role in Target Binding |

| Pyridine Ring | Hydrogen bond acceptor, π-π stacking interactions |

| Piperazine Ring | Hydrogen bond donor/acceptor, ionic interactions, rigid scaffold |

| Substituents on Pyridine | Modulate electronics and sterics for optimal receptor fit |

| Substituents on Piperazine | Influence affinity, selectivity, and pharmacokinetic properties |

Contributions of Linker Length and Chemical Environment to Intrinsic Efficacy

In many derivatives of this compound, the core structure is connected to another molecular fragment via a linker. The length and chemical nature of this linker can have a significant impact on the intrinsic efficacy of the compound, which is its ability to elicit a biological response upon binding to a receptor.

The length of an alkyl linker, for example, can influence how a ligand positions itself within the binding pocket of a receptor. In a study of histamine H3 receptor (H3R) ligands, extending the length of an alkyl linker was found to decrease the affinity of certain piperazine derivatives for the H3R. nih.gov However, for the sigma-1 receptor (σ1R), the influence of the alkyl linker length on affinity was not as evident for some piperazine derivatives. nih.gov This suggests that the optimal linker length can be target-dependent.

The intrinsic activity of a compound, whether it acts as an agonist or an antagonist, can be determined through functional assays. For example, the intrinsic activity of certain piperazine derivatives at the H3R has been tested using mini-G protein recruitment assays. nih.govacs.org These studies help to elucidate how modifications to the linker and other parts of the molecule translate into a specific functional response at the cellular level.

The following table provides examples of how linker modifications can affect pharmacological properties:

| Linker Modification | Observed Effect | Reference |

| Extension of alkyl linker length | Decreased affinity for H3R in some tert-butyl analogues. | nih.gov |

| Varied alkyl linker length | No clear influence on σ1R affinity for some piperazine derivatives. | nih.gov |

| Alkyl-piperazine-alkyl moiety in PROTACs | Maximized piperazine basicity. | nih.gov |

Advanced Analytical and Computational Approaches in 3 Methyl 1 Pyridin 2 Yl Piperazine Research

Spectroscopic and Diffraction Techniques for Conformational and Structural Elucidation

The precise three-dimensional structure and conformational dynamics of 3-Methyl-1-pyridin-2-yl-piperazine in both solution and solid states are fundamental to understanding its chemical behavior and potential interactions with biological targets. Spectroscopic and diffraction methods are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure of this compound. In a typical analysis, ¹H and ¹³C NMR spectra would be acquired.

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of every hydrogen atom. Key expected signals would include distinct aromatic protons from the pyridine (B92270) ring, and aliphatic protons from the piperazine (B1678402) ring and the methyl group. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal neighboring proton interactions, helping to establish connectivity. For instance, the protons on the piperazine ring would likely appear as complex multiplets due to their diastereotopic nature arising from the chiral center at the 3-position.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including those in the pyridine ring, the piperazine ring, and the methyl group.

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all proton and carbon signals and confirm the connectivity between the pyridinyl, piperazinyl, and methyl moieties. Dynamic NMR studies could also be employed to investigate the kinetics of conformational changes, such as the piperazine ring's chair-to-chair interconversion. researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

To determine the exact three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography would be the definitive method. This technique requires growing a suitable single crystal of the compound.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and defining the molecule's conformation. nih.gov For this compound, crystallography would reveal the preferred conformation of the piperazine ring (e.g., a chair conformation) and the relative orientation of the methyl and pyridinyl substituents (axial vs. equatorial). Furthermore, the crystal packing analysis would identify and characterize intermolecular interactions such as hydrogen bonds or π-stacking, which govern the solid-state architecture. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods provide deep insights into the electronic properties and interaction capabilities of this compound, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. tandfonline.com For this compound, DFT calculations would be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, which can be compared with experimental data from X-ray crystallography.

Calculate Electronic Properties: Determine key electronic parameters such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). tandfonline.com These parameters are crucial for predicting reactivity and potential interaction sites.

Simulate Vibrational Spectra: Calculate theoretical vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

If this compound were being investigated as a potential ligand for a biological target (e.g., a receptor or enzyme), molecular docking and molecular dynamics (MD) simulations would be employed.

Molecular Docking: This computational technique predicts the preferred binding orientation of the ligand within the active site of a target protein. nih.gov The process generates a binding score, estimating the strength of the interaction. The resulting models would highlight key interactions, such as hydrogen bonds or hydrophobic contacts, between the pyridine or piperazine moieties and the protein's amino acid residues. acs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-protein complex over time. This provides a more realistic view of the interaction stability and can reveal conformational changes in both the ligand and the target protein upon binding.

In Silico Predictions of Biological Parameters

In the early stages of drug discovery, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. For this compound, various parameters would be calculated using established models. nih.gov These predictions help to assess the compound's "drug-likeness" and identify potential liabilities before committing to expensive experimental assays.

Below is an exemplar table of the types of parameters that would be predicted. Note: The values presented are hypothetical and for illustrative purposes only, as specific data for the target compound is unavailable.

| Parameter | Predicted Value | Typical Acceptable Range | Significance |

| Molecular Weight | ~191.27 g/mol | < 500 g/mol | Influences absorption and diffusion. |

| LogP (o/w) | ~1.5 - 2.5 | -0.4 to +5.6 | Measures lipophilicity, affects solubility and permeability. |

| Topological Polar Surface Area (TPSA) | ~30 - 40 Ų | < 140 Ų | Predicts cell membrane permeability. |

| Hydrogen Bond Donors | 1 | ≤ 5 | Influences binding and solubility. |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Influences binding and solubility. |

| Aqueous Solubility (LogS) | -2.0 to -3.0 | > -4.0 | Critical for bioavailability. |

| Blood-Brain Barrier Permeability | Prediction (e.g., Low/High) | N/A | Indicates potential for CNS activity. |

High-Throughput Screening (HTS) Methodologies in Compound Discovery

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid assessment of vast chemical libraries to identify "hit" compounds that interact with a specific biological target. alitheagenomics.comscdiscoveries.com This automated process is crucial for discovering novel therapeutic agents, including those structurally related to this compound. alitheagenomics.comscdiscoveries.com While specific HTS campaigns for the direct discovery of this compound are not extensively detailed in public literature, the methodologies are broadly applicable and have been used to identify compounds with similar structural motifs, such as the piperazine ring.

Phenotypic screening, a type of cell-based HTS, is particularly powerful for discovering compounds with desired biological effects without a preconceived target. nih.gov For example, a high-content imaging phenotypic screen for neurogenesis was designed to identify small molecules that induce the formation of neurons from neural progenitor cells. nih.govresearchgate.net This approach could be instrumental in finding compounds like this compound if they possess neurogenic properties. Another example is the identification of dengue virus inhibitors from a large compound library through a phenotypic screen, which yielded a hit that was subsequently optimized into a potent antiviral agent. researchgate.net

The power of HTS lies in its ability to test thousands to millions of compounds in parallel, generating vast amounts of data that can pinpoint promising candidates for further development. scdiscoveries.com Hits identified from these screens undergo secondary and tertiary screening to confirm their activity and specificity, moving them along the drug discovery pipeline. alitheagenomics.com

Table 1: Examples of High-Throughput Screening (HTS) in Relevant Compound Discovery

| HTS Application | Compound Class/Target | Library Size | Screening Type | Outcome/Significance |

| S1R Ligand Discovery | Piperidine (B6355638)/piperazine-based compounds | In-house collection | Radioligand binding assay | Identification of a potent S1R agonist. nih.gov |

| NMDA Receptor Modulators | Diverse chemical library | >1.6 million | AI-driven virtual screening | Discovery of novel, potent positive allosteric modulators. acs.orgacs.org |

| Neurogenesis Inducers | Small-molecule library | Not specified | High-content imaging phenotypic screen | Method for discovering compounds that promote neuronal formation. nih.govresearchgate.net |

| Dengue Virus Inhibitors | Diverse compound library | Not specified | Cell-based phenotypic screen | Identification of a hit compound leading to a potent antiviral agent. researchgate.net |

Other Chromatographic and Analytical Techniques

The synthesis, purification, and characterization of this compound and related compounds rely on a suite of standard and advanced analytical techniques. These methods are essential for monitoring reaction progress, assessing purity, and confirming the chemical structure of the final product and any intermediates. nih.govacs.org

Thin-Layer Chromatography (TLC) is a fundamental technique used for the rapid, qualitative monitoring of chemical reactions. youtube.com It allows chemists to quickly separate components in a mixture based on their polarity, providing a visual assessment of the consumption of starting materials and the formation of products. acs.orgyoutube.com For instance, TLC is routinely used to monitor the progress of reactions in the synthesis of various piperazine derivatives, with visualization often achieved using UV light. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique used for the separation, identification, and quantification of compounds. nih.govptfarm.pl It is particularly crucial for determining the purity of final compounds. acs.org Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of piperazine derivatives. nih.govresearchgate.net Validated HPLC methods are established to ensure selectivity, precision, and accuracy in quantifying the target compound and any impurities. nih.govptfarm.pl

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netfigshare.com It is widely used for the identification and analysis of piperazine derivatives, especially in complex mixtures. researchgate.netrsc.orgunodc.org The mass spectrometer provides information on the molecular weight and fragmentation pattern of the compound, which serves as a chemical fingerprint for identification. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for compounds that are not sufficiently volatile or stable for GC analysis. mdpi.com This technique is instrumental in both qualitative and quantitative analysis, providing structural confirmation through mass-to-charge ratio and fragmentation patterns. nih.govpreprints.orgresearchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further confirming the elemental composition of a newly synthesized compound. nih.govpreprints.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for the unambiguous confirmation of the structure of this compound and its analogues. lpu.inuq.edu.au

Table 2: Application of Analytical Techniques in Piperazine Derivative Research

| Technique | Application | Purpose | References |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Qualitative assessment of reaction progress and component separation. | acs.orgnih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis, quantification | Quantitative determination of compound purity and concentration. | nih.govptfarm.plresearchgate.netresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification, structural analysis | Separation and identification of volatile compounds and their fragments. | researchgate.netfigshare.comrsc.orgnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification, structural elucidation | Analysis of non-volatile compounds, providing molecular weight and structural data. | nih.govmdpi.compreprints.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Unambiguous determination of the molecular structure. | lpu.inuq.edu.au |

Therapeutic Applications and the Drug Discovery Landscape of 3 Methyl 1 Pyridin 2 Yl Piperazine Analogues

Role as Crucial Synthetic Intermediates in the Synthesis of Bioactive Molecules

The 1-pyridin-2-yl-piperazine framework is a cornerstone for the synthesis of a multitude of bioactive molecules. Its preparation often involves established synthetic methodologies such as the nucleophilic aromatic substitution reaction between a suitably substituted pyridine (B92270), like 2-chloropyridine (B119429) derivatives, and a piperazine (B1678402) derivative. nih.govmdpi.com The presence of the methyl group at the 3-position of the piperazine ring introduces a chiral center, allowing for the development of stereospecific drugs, which can offer improved potency and reduced off-target effects.

The pyridinylpiperazine moiety serves as a key intermediate in the construction of more complex molecules. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized as precursors for potent urease inhibitors, which have potential applications in treating gastric diseases. nih.govnih.gov The synthesis typically begins with the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, followed by further modifications. nih.govnih.gov Similarly, the reaction of 2-chloro-5-nitropyridine (B43025) with N-phenylpiperazine has been used to create lead compounds for the development of new anticancer agents. nih.gov These examples underscore the utility of the pyridinylpiperazine scaffold as a versatile platform for generating libraries of compounds for biological screening.

The general synthetic accessibility of these intermediates, including compounds like 3-Methyl-1-(pyridin-2-ylmethyl)piperazine, which are available from commercial suppliers as building blocks, facilitates their broad use in drug discovery programs. chemicalregister.com Synthetic strategies such as reductive amination and N-alkylation are commonly employed to further functionalize the piperazine nitrogen, allowing for the introduction of various pharmacophoric groups to modulate biological activity. mdpi.com

Development of Novel Therapeutic Agents based on the 3-Methyl-1-pyridin-2-yl-piperazine Scaffold

The inherent properties of the piperazine ring have made it a central feature in drugs targeting a vast array of medical conditions, including but not limited to central nervous system disorders, cancer, and viral infections. nih.govresearchgate.net The this compound scaffold, in particular, provides a rigid and chemically versatile framework for designing novel therapeutic agents.

The piperazine moiety is a well-established pharmacophore in the design of antidepressant drugs. nih.govresearchgate.net Its ability to interact with key neurotransmitter receptors and transporters, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, has been extensively exploited. nih.gov

Researchers have developed numerous series of piperazine derivatives with potential antidepressant effects. For example, the piperazine derivative LQFM212 has demonstrated antidepressant-like activity in preclinical models, with its effects linked to the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF). nih.gov Another area of research involves creating multi-target ligands, such as purine-clubbed piperazine derivatives, that can simultaneously modulate multiple serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7) to achieve a more robust antidepressant effect. nih.gov The design of these molecules often features a long-chain aryl piperazine structure, where the pyridinylpiperazine motif can serve as a key component. nih.gov

| Compound Series/Derivative | Mechanism/Target | Key Finding | Reference |

|---|---|---|---|

| LQFM212 | Monoaminergic pathway, BDNF | Showed antidepressant-like effects in mice. | nih.gov |

| Purine Clubbed Piperazine Derivatives | Multi-target (5-HT1A, 5-HT2A, 5-HT7 receptors) | Designed as ligands with poly-pharmacological profiles for depression. | nih.gov |

| 5-Fluoro-1H-indole Piperazine Derivatives | 5-HT reuptake inhibition, 5-HT1A/5-HT7 receptor binding | Evaluated for antidepressant activity based on multiple mechanisms. | researchgate.net |

The piperazine scaffold is also a prominent feature in the development of antiviral agents. nih.govtandfonline.com Its structural versatility allows for the design of molecules that can interfere with various stages of the viral life cycle.

Recent research has highlighted the potential of piperazine derivatives against a range of viruses. In the context of the COVID-19 pandemic, trisubstituted piperazine derivatives were designed and synthesized as potent noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. acs.org One of the optimized compounds, GC-78-HCl, exhibited excellent antiviral activity against multiple SARS-CoV-2 variants. acs.org In another study, novel trifluoromethylpyridine piperazine derivatives were synthesized and showed significant curative effects against plant viruses like the cucumber mosaic virus (CMV), indicating the broad antiviral potential of this chemical class. nih.govfrontiersin.org Patents have also been filed for piperazine derivatives specifically designed as antiviral agents, further demonstrating the commercial and scientific interest in this area. google.com

| Compound Series/Derivative | Target Virus/Mechanism | Key Finding | Reference |

|---|---|---|---|

| Trisubstituted Piperazine Derivatives (e.g., GC-78-HCl) | SARS-CoV-2 Main Protease (Mpro) Inhibitor | Demonstrated high enzyme-inhibitory potency and excellent antiviral activity against SARS-CoV-2 variants. | acs.org |

| Trifluoromethylpyridine Piperazine Derivatives | Plant Viruses (e.g., CMV, TMV) | Showed good curative effects and protective activities against plant viruses. | nih.govfrontiersin.org |

| Piperazine-based Diarylmethylamines (e.g., Chlorcyclizine) | Antifilovirus Therapeutics (e.g., Ebola) | Identified as a potential candidate for repurposing as an antifilovirus agent. | researchgate.net |

The piperazine moiety is considered one of the most attractive scaffolds for the development of novel anticancer agents. researchgate.net It is present in numerous clinically used and investigational cancer drugs, where it often serves as a linker or a key pharmacophoric element. mdpi.comresearchgate.net

Research into piperazine-based anticancer agents is extensive. For example, a hybridization strategy combining benzofuran (B130515) and piperazine scaffolds led to the design of novel inhibitors of cyclin-dependent kinase 2 (CDK2), a protein often dysregulated in cancers like pancreatic cancer. nih.gov Several of these compounds showed potent inhibitory activity against CDK2 and promising antiproliferative activity against various cancer cell lines. nih.gov In another approach, new methyl piperazine derivatives were synthesized and evaluated for their anticancer activity, with some compounds showing cytotoxicity superior to the standard drug gefitinib, potentially through the inhibition of the epidermal growth factor receptor (EGFR). researchgate.net Furthermore, novel piperazine-1,2,3-triazole derivatives have been synthesized and screened for their potential in treating pancreatic cancer. rsc.org

Pharmacokinetic and Pharmacodynamic Optimization in Drug Design

A key advantage of the piperazine scaffold is its utility in modulating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. nih.govnih.gov The two nitrogen atoms of the piperazine ring can be substituted to fine-tune properties such as solubility, metabolic stability, oral bioavailability, and target affinity. nih.govresearchgate.net

The process of PK/PD optimization is well-documented for various piperazine-containing drug series. For instance, in the development of thrombin inhibitors, modifications to the piperazine core and its substituents were crucial. Introducing a pyridine N-oxide moiety was shown to improve aqueous solubility, leading to a new series of potent and orally bioavailable thrombin inhibitors. nih.gov Further metabolism-directed optimization of this class of compounds, by modifying the groups attached to the piperazine scaffold, resulted in inhibitors with high oral bioavailability and long plasma half-lives. researchgate.net

Similarly, in the quest for renin inhibitors for hypertension, a series of piperidine-carboxamides featuring a piperazine moiety was optimized. nih.gov Chemical modifications at various positions led to a compound with high renin inhibitory activity and favorable oral exposure in multiple species. nih.gov More recently, the optimization of trisubstituted piperazine derivatives as SARS-CoV-2 inhibitors demonstrated this principle; strategic modifications led to a compound (GC-78-HCl) with significantly improved oral bioavailability compared to the initial lead compound. acs.org These examples highlight how the piperazine scaffold serves as a tunable element for achieving desirable drug-like properties.

Patent Landscape and Intellectual Property Considerations in Piperazine-based Pharmaceuticals

The significant interest in piperazine-based molecules is reflected in the extensive patent landscape covering their therapeutic uses. nih.govtandfonline.com A review of patents filed since 2010 reveals a broad spectrum of applications, including agents for CNS disorders, cancer, cardiovascular diseases, and viral infections. nih.govtandfonline.com This indicates that piperazine is no longer considered a scaffold primarily for CNS activity but is now recognized for its wide-ranging therapeutic potential. nih.gov

The chemical tractability of the piperazine ring allows for the creation of a vast number of novel chemical entities, which is a key factor for securing intellectual property. Patents often claim not just single compounds but entire libraries of piperazine derivatives, covering various substitution patterns on the ring. nih.govresearchgate.net This strategy aims to protect a broad chemical space around a promising lead compound.

The continued importance of this scaffold is also evident from the number of piperazine-containing drugs that have received FDA approval in recent years. mdpi.comnih.gov A review of drugs approved between 2011 and 2023 shows that the piperazine moiety is a common feature in newly marketed therapeutics, particularly in the area of kinase inhibitors for oncology. mdpi.comnih.gov This sustained presence in both patent literature and approved drugs confirms the enduring value of the piperazine scaffold in modern pharmaceutical research and development.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-1-pyridin-2-yl-piperazine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, bromopyridine derivatives react with piperazine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃). Yields (~60%) can be improved by using catalysts like CuI or adjusting stoichiometric ratios .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Confirm substituent positions (e.g., pyridinyl protons at δ 7.1–8.3 ppm, piperazine methyl at δ 1.2–1.5 ppm) .

- HPLC : Assess purity (>95% using C18 column, mobile phase: acetonitrile/water) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ = 164.22) .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodology :

- Antimicrobial Testing : Broth microdilution (MIC values against Gram+/− bacteria) .

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D2 receptor IC₅₀) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodology :

- Introduce substituents (e.g., chloro, trifluoromethyl) at the pyridine or piperazine ring to modulate lipophilicity and receptor affinity. For example, 3-chloro-5-(trifluoromethyl)pyridinyl analogs show improved D2 receptor binding (IC₅₀ < 100 nM) .

- Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting receptor affinities)?

- Methodology :

- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).

- Compare ligand purity (HPLC ≥98%) and storage stability (e.g., −20°C under argon) .

- Validate receptor expression levels in cell lines via Western blot .

Q. What strategies improve aqueous solubility for in vivo studies?

- Methodology :

- Salt formation (e.g., hydrochloride salts increase solubility by 10–20×) .

- Co-solvents (e.g., PEG 400/water mixtures) or nanoformulation (liposomes) .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodology :

- ADMET Prediction : Use SwissADME to estimate CYP450 inhibition (e.g., CYP2D6 liability) .

- DFT Calculations : Analyze electron density to predict reactive metabolites (e.g., epoxide formation) .

Key Considerations for Experimental Design

- Synthetic Scalability : Optimize catalyst loading (e.g., 5 mol% Pd for coupling reactions) to reduce costs .

- Stability Testing : Store derivatives at −80°C in amber vials to prevent photodegradation .